molecular formula C7H10O3S B14638703 S-(1,4-Dioxopentan-2-yl) ethanethioate CAS No. 56722-55-5

S-(1,4-Dioxopentan-2-yl) ethanethioate

Katalognummer: B14638703
CAS-Nummer: 56722-55-5
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: UEQLJYSOGVPAAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(1,4-Dioxopentan-2-yl) ethanethioate: is a chemical compound with the molecular formula C7H10O3S It is known for its unique structure, which includes a dioxopentan group and an ethanethioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(1,4-Dioxopentan-2-yl) ethanethioate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dioxopentane with ethanethioic acid in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: S-(1,4-Dioxopentan-2-yl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: S-(1,4-Dioxopentan-2-yl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to study enzyme mechanisms or as a precursor for biologically active compounds .

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Wirkmechanismus

The mechanism by which S-(1,4-Dioxopentan-2-yl) ethanethioate exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes .

Vergleich Mit ähnlichen Verbindungen

  • S-(1,4-Dioxopentan-3-yl) ethanethioate
  • S-(1,4-Dioxopentan-4-yl) ethanethioate

Comparison: Compared to its analogs, S-(1,4-Dioxopentan-2-yl) ethanethioate is unique due to the position of the dioxopentan group. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. The specific arrangement of functional groups in this compound makes it particularly suitable for certain synthetic applications and biological studies .

Eigenschaften

CAS-Nummer

56722-55-5

Molekularformel

C7H10O3S

Molekulargewicht

174.22 g/mol

IUPAC-Name

S-(1,4-dioxopentan-2-yl) ethanethioate

InChI

InChI=1S/C7H10O3S/c1-5(9)3-7(4-8)11-6(2)10/h4,7H,3H2,1-2H3

InChI-Schlüssel

UEQLJYSOGVPAAK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(C=O)SC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.